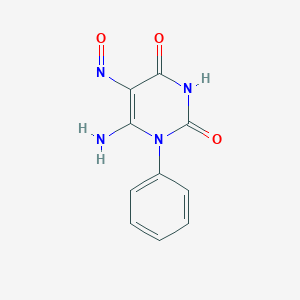
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.2g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, with the chemical formula C10H8N4O3 and a molecular weight of 232.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8N4O3
- Molecular Weight : 232.2 g/mol
- CAS Number : 15886-45-0
- Solubility : Greater than 34.8 µg/mL at pH 7.4 .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral agent and its effects on cellular metabolism.
Antiviral Properties
Recent research indicates that compounds similar to 6-amino-5-nitroso derivatives may exhibit broad-spectrum antiviral activity by inhibiting pyrimidine biosynthesis pathways. This inhibition can amplify the production of interferons, crucial for the innate immune response against viral infections .
The compound's mechanism appears to involve the inhibition of key enzymes in the pyrimidine metabolism pathway. This inhibition leads to a reduction in nucleic acid synthesis, thereby affecting viral replication processes . The structural features of the compound suggest potential interactions with enzymes involved in pyrimidine biosynthesis.
Study on Antiviral Activity
A study published in Nature explored the effects of pyrimidine biosynthesis inhibitors on viral infections. The results demonstrated that these inhibitors could enhance interferon production when cells were stimulated with RIG-I ligands, indicating a potential therapeutic application for compounds like 6-amino-5-nitroso derivatives in antiviral therapies .
In Vivo Studies
In vivo studies have shown that related pyrimidine derivatives can significantly reduce seizure activity in animal models, suggesting a neuroprotective effect alongside their antiviral properties. These findings highlight the dual potential of such compounds in treating neurological disorders as well as viral infections .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYBOXVWGXKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













